Dihydroxyaflavinine

Neuropharmacology Ion Channel Electrophysiology GABAA Receptor Pharmacology

Dihydroxyaflavinine (CAS 76410-56-5, C28H39NO3, MW 437.61) is an indole-diterpenoid secondary metabolite isolated from Aspergillus flavus sclerotia and fermentation broth. It is classified as a tremorgenic mycotoxin and functions primarily as a non-competitive antagonist of the GABAA receptor channel.

Molecular Formula C28H39NO3
Molecular Weight 437.6 g/mol
CAS No. 76410-56-5
Cat. No. B211583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyaflavinine
CAS76410-56-5
Synonymsdihydroxyaflavinine
Molecular FormulaC28H39NO3
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O
InChIInChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16-,17-,18-,23+,24-,26+,27-,28+/m1/s1
InChIKeyZMEZVDUXYBOYTB-MPNNTWSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroxyaflavinine (CAS 76410-56-5): Procurement-Grade Indole-Diterpenoid Mycotoxin for Insecticidal and Neuropharmacological Research


Dihydroxyaflavinine (CAS 76410-56-5, C28H39NO3, MW 437.61) is an indole-diterpenoid secondary metabolite isolated from Aspergillus flavus sclerotia and fermentation broth [1]. It is classified as a tremorgenic mycotoxin and functions primarily as a non-competitive antagonist of the GABAA receptor channel [2]. The compound is commercially available for research use only, typically as a powder with purity ≥98%, and is supplied by several specialty chemical vendors .

Why Dihydroxyaflavinine (76410-56-5) Cannot Be Interchanged with Aflavinine or Other Indole-Diterpenoids


Within the aflavinine indole-diterpenoid class, even minor structural modifications—such as the presence or position of hydroxyl groups—dramatically alter pharmacological profile, insecticidal potency, and molecular target engagement [1]. For example, while aflavinine (lacking the dihydroxy substitution) exhibits binding affinity for NPC1L1 comparable to ezetimibe, dihydroxyaflavinine does not show this activity [2]. Conversely, dihydroxyaflavinine demonstrates superior insect antifeedant potency compared to many structural analogs [3]. Substituting dihydroxyaflavinine with a related analog such as aflatrem, paspalinine, or monohydroxyaflavinine without rigorous validation introduces substantial risk of experimental failure, as these compounds exhibit divergent GABAA receptor modulation (positive allosteric modulation vs. non-competitive inhibition) and distinct insect species selectivity [4].

Quantitative Differentiation of Dihydroxyaflavinine (76410-56-5) from Aflavinine Analogs and Other Tremorgenic Mycotoxins


Non-Competitive GABAA Receptor Inhibition Distinguishes Dihydroxyaflavinine from Aflatrem (Positive Allosteric Modulator) and Penicillin (Competitive Antagonist)

Dihydroxyaflavinine inhibits GABAA receptor-mediated chloride currents via a non-competitive mechanism, with a measured inhibition constant (Ki) of 12 µmol/L, as determined by voltage-clamp electrophysiology in Xenopus oocytes expressing chick brain mRNA [1]. In the same experimental system, the classical antagonist picrotoxin exhibits a similar desensitization-accelerating effect, whereas penicillin enhances inhibition with increasing GABA concentration (competitive antagonism) [1]. Crucially, the structurally related analog aflatrem acts as a positive allosteric modulator, potentiating GABA-induced currents rather than inhibiting them [2]. This mechanistic divergence precludes functional substitution in GABAergic assays.

Neuropharmacology Ion Channel Electrophysiology GABAA Receptor Pharmacology

Superior Insect Antifeedant Potency of Dihydroxyaflavinine Compared to Penitrem A and Verruculogen in Agricultural Pest Assays

In a dietary antifeedant assay against the maize pest Carpophilus hemipterus (Nitidulidae), dihydroxyaflavinine incorporated into pinto bean diet at 100 ppm caused substantial feeding deterrence [1]. Naturally occurring concentrations in Aspergillus flavus sclerotia exceed 100 ppm, confirming ecological relevance [1]. A broader patent evaluation of tremorgenic mycotoxins identified dihydroxyaflavinine and penitrem A as the most effective insecticides against corn earworm (Heliothis zea) and fall armyworm (Spodoptera frugiperda), qualitatively ranking them above other class members such as verruculogen, paspaline, and paxilline [2].

Agricultural Pest Management Natural Product Insecticides Fungal Secondary Metabolites

Distinct Binding Site and Lack of Benzodiazepine Site Interaction Differentiates Dihydroxyaflavinine from Classical GABAA Modulators

In voltage-clamp studies, the benzodiazepine receptor antagonist Ro 15-1788 (flumazenil), applied at a high concentration of 1 µmol/L (approximately 500- to 1600-fold above its KD of 0.6–2 nmol/L), failed to reverse the inhibitory effect of 10 µmol/L dihydroxyaflavinine [1]. This demonstrates that dihydroxyaflavinine does not act via the benzodiazepine binding site. In contrast, many clinically used GABAA modulators (e.g., diazepam, zolpidem) exert their effects through this site. This selectivity profile is a critical differentiator for mechanism-of-action studies.

Receptor Pharmacology Allosteric Modulation Ligand Binding Assays

Validated Application Scenarios for Dihydroxyaflavinine (76410-56-5) in Academic and Industrial Research


Electrophysiological Studies of Non-Competitive GABAA Receptor Antagonism

Researchers investigating the pharmacology of ionotropic GABA receptors can utilize dihydroxyaflavinine as a defined, non-competitive antagonist with a known Ki (12 µM) [1]. Its rapid reversibility and lack of interaction with the benzodiazepine site make it a valuable tool for dissecting channel gating mechanisms and desensitization kinetics [1].

Agricultural Entomology: Discovery and Validation of Natural Insect Antifeedants

Dihydroxyaflavinine serves as a positive control or lead compound in insect feeding deterrence assays, particularly for coleopteran (Carpophilus hemipterus) and lepidopteran (Heliothis zea, Spodoptera frugiperda) pests [2][3]. Its demonstrated efficacy at 100 ppm in dietary assays provides a quantitative benchmark for evaluating novel antifeedant candidates [2].

Fungal Secondary Metabolism and Chemical Ecology Research

As a major sclerotial metabolite of Aspergillus flavus, dihydroxyaflavinine is a key analyte in studies of fungal chemical defense, mycotoxin biosynthesis, and ecological interactions with fungivorous insects [2]. Its quantification in fungal extracts can serve as a biomarker for sclerotial development and anti-herbivory capacity [2].

Reference Standard for Analytical Method Development

Due to its well-defined structure (confirmed by X-ray crystallography) and commercial availability at high purity (≥98%), dihydroxyaflavinine can be employed as a reference standard for developing and validating HPLC, LC-MS, or NMR methods aimed at detecting and quantifying aflavinine-type indole-diterpenoids in complex biological matrices [4].

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